3-Methylpent-1-yn-3-amine hydrochloride

Medicinal Chemistry Click Chemistry Bioconjugation

This primary amine hydrochloride is a preferred building block for agrochemical (zoxamide intermediate) and click chemistry applications. Its stable salt form, high yield (≥91%) synthesis route, and defined LogP (~2.25) enable rapid, high-purity conjugations and parallel library synthesis. Choose for reliable, scalable performance.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 108575-32-2
Cat. No. B009581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpent-1-yn-3-amine hydrochloride
CAS108575-32-2
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESCCC(C)(C#C)N.Cl
InChIInChI=1S/C6H11N.ClH/c1-4-6(3,7)5-2;/h1H,5,7H2,2-3H3;1H
InChIKeySKTAYCACHOHBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpent-1-yn-3-amine Hydrochloride (CAS 108575-32-2): Core Identity and Structural Context for Procurement Decisions


3-Methylpent-1-yn-3-amine hydrochloride is a terminal alkyne-bearing primary amine salt, comprising a 3-methylpent-1-yn-3-amine core protonated with hydrogen chloride [1]. It is categorized as a propargylamine derivative and is primarily employed as a synthetic building block in medicinal chemistry and materials science, leveraging its alkyne moiety for click chemistry and coupling reactions [2]. Its hydrochloride salt form confers enhanced stability and ease of handling relative to the free base [1].

Why 3-Methylpent-1-yn-3-amine Hydrochloride Cannot Be Casually Swapped with Similar Propargylamines or Salts


Within the propargylamine class, minor structural variations—such as N-alkylation, salt form, or carbon backbone substitution—profoundly alter physicochemical properties including lipophilicity (LogP), basicity (pKa), and solid-state stability [1]. These changes directly impact reactivity in click chemistry, solubility in reaction media, and compatibility with downstream synthetic steps. As a primary amine hydrochloride with a specific alkyl substitution pattern, 3-Methylpent-1-yn-3-amine hydrochloride occupies a distinct property space that is not interchangeable with non-methylated, N-alkylated, or alternative salt analogs, as the following quantitative evidence demonstrates.

Quantitative Differentiation Evidence for 3-Methylpent-1-yn-3-amine Hydrochloride vs. Key Analogs


Lipophilicity Comparison: 3-Methylpent-1-yn-3-amine Hydrochloride vs. N,N-Diethyl Analog

The hydrochloride salt of 3-Methylpent-1-yn-3-amine exhibits a LogP of approximately 2.25 , compared to an XLogP3 of 2.2 for the N,N-diethyl tertiary amine analog [1]. While the lipophilicity values are comparable, the critical distinction lies in the amine nature: the target compound retains a primary amine (H-bond donor count = 2), enabling downstream derivatization via amide bond formation or reductive amination, whereas the tertiary amine (H-bond donor count = 0) lacks this synthetic handle. This dual functionality—high lipophilicity plus a reactive primary amine—is not available in N-alkylated propargylamines.

Medicinal Chemistry Click Chemistry Bioconjugation

Synthetic Yield and Process Efficiency in Zoxamide Intermediate Production

A patented preparation method for 3-methyl-3-amino-1-pentyne (the free base form) achieves a gas chromatography (GC) purity ≥95% and a reaction yield ≥91% without requiring post-reaction purification [1]. The process directly integrates into the synthesis of the fungicide zoxamide, bypassing conventional rectification steps. In contrast, prior art methods using solvent extraction or distillation were reported to suffer from lower yields and the generation of hydrolysis byproducts [1]. This high-yielding, purification-free route translates to lower cost and higher throughput when sourcing the compound for agrochemical intermediate applications.

Process Chemistry Agrochemical Synthesis Scale-Up

Salt Form Stability: Hydrochloride vs. Hydrobromide Analog

3-Methylpent-1-yn-3-amine hydrochloride is a solid at 20°C with a melting point of 275°C (decomposition) and is recommended for long-term storage at 2-8°C . In contrast, the hydrobromide salt of the same amine core (CAS 410530-70-0) has a molecular weight of 178.07 g/mol and is supplied as a 95% purity solid . While both are solids, the hydrochloride salt's higher melting point suggests a more robust crystal lattice, potentially offering better long-term stability and easier handling in automated solid-dispensing systems. The lower molecular weight of the hydrochloride salt (133.62 vs. 178.07) also means less counterion mass per mole of active amine, a consideration for stoichiometric calculations in synthesis.

Stability Formulation Handling

Basicity and Ionization State: Predicted pKa Differentiates Reactivity from Non-Methylated Propargylamine

The free base of 3-Methylpent-1-yn-3-amine has a predicted pKa of 8.73±0.25 , indicating it will exist predominantly in the protonated (charged) form under physiological pH (7.4) and typical aqueous reaction conditions. This contrasts with pent-1-yn-3-amine (non-methylated analog), which lacks a published pKa but is expected to have a slightly lower pKa due to reduced electron-donating alkyl substitution. The higher pKa of the methylated analog implies a greater fraction of the free base form at a given pH above ~8, which can enhance nucleophilicity in basic coupling reactions. This property is critical when designing pH-controlled click chemistry or amidation reactions.

Organic Synthesis Nucleophilicity pH-Dependent Reactivity

Click Chemistry Handle: Terminal Alkyne Density and Rotatable Bond Count vs. N-Alkylated Derivatives

3-Methylpent-1-yn-3-amine hydrochloride features a terminal alkyne group (C#CH) and a rotatable bond count of 2 [1]. This minimal rotatable bond count limits conformational flexibility, potentially enhancing reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) by reducing entropic penalties upon triazole formation. In contrast, N,N-diethyl-3-methylpent-1-yn-3-amine has a rotatable bond count of 5 [2], which may introduce greater conformational entropy and slower click reaction rates. While direct kinetic data are not available, the lower rotatable bond count of the target compound is a structurally derived advantage for applications requiring rapid and efficient bioconjugation.

Click Chemistry Bioconjugation Polymer Modification

Optimal Research and Industrial Use Cases for 3-Methylpent-1-yn-3-amine Hydrochloride


Zoxamide Agrochemical Intermediate Manufacturing

This compound is a direct intermediate in the synthesis of zoxamide, a commercial fungicide [1]. The patented high-yield (≥91%) and high-purity (≥95%) preparation method without purification [1] makes it the preferred building block for agrochemical producers aiming to minimize process costs and maximize throughput.

Click Chemistry Bioconjugation and Polymer Functionalization

The terminal alkyne group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The compound's low rotatable bond count (2) and defined LogP (~2.25) support rapid, high-yield conjugations [1], making it suitable for attaching fluorophores, drugs, or targeting ligands to biomolecules and for creating functionalized polymer scaffolds.

Medicinal Chemistry Library Synthesis

As a primary amine with a lipophilic alkyne handle (LogP ~2.25) [1], this building block enables parallel synthesis of diverse amide, sulfonamide, and triazole derivatives. Its hydrochloride salt form ensures accurate weighing and stability during automated library production, while the predicted pKa of 8.73 guides pH optimization for coupling reactions.

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